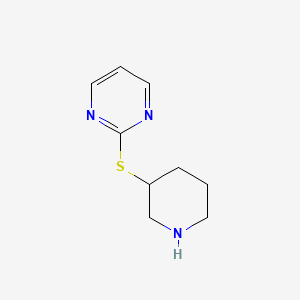![molecular formula C7H7N3O B13331380 3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)
3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another common method involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is known to act as a GABA_A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of pharmaceutical agents.
Purines: The natural analogs of these synthetic compounds, essential for DNA and RNA structure.
Uniqueness
3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
3-methyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-10-4-8-5-2-3-6(11)9-7(5)10/h2-4H,1H3,(H,9,11) |
InChI 键 |
NHMCRKNYBCSJRX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1NC(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazol-3-yl}phenol](/img/structure/B13331300.png)
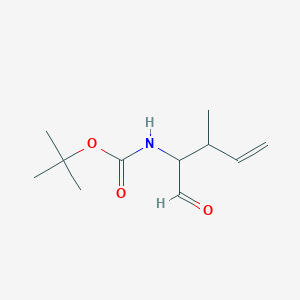
![[3-(Cycloheptylamino)propyl]dimethylamine](/img/structure/B13331315.png)
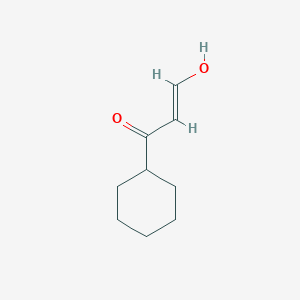
![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13331332.png)

![2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13331346.png)
![6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13331350.png)
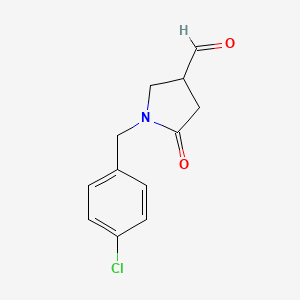

![7-(tert-Butoxycarbonyl)-2-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13331372.png)
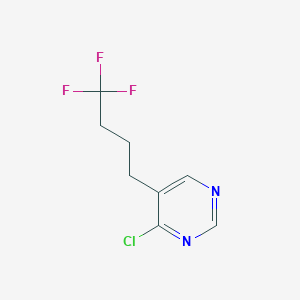
![4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13331387.png)
